molecular formula C9H12N2O2 B8610393 Methyl 3-amino-5-(aminomethyl)benzoate

Methyl 3-amino-5-(aminomethyl)benzoate

Cat. No.: B8610393
M. Wt: 180.20 g/mol
InChI Key: QFQRXZGRUWNIKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-amino-5-(aminomethyl)benzoate (CAS 167215-65-8) is a high-purity chemical compound supplied for laboratory research use. This synthetic organic building block has a molecular formula of C9H12N2O2 and a molecular weight of 180.20 g/mol . Its structure features both a 3-amino and a 5-aminomethyl substituent on a methyl benzoate core, making it a valuable intermediate in organic synthesis and medicinal chemistry research. The presence of two distinct amino groups allows for selective functionalization, enabling researchers to develop more complex molecules, such as novel pharmaceutical candidates. Related benzoate salts are of significant interest in advanced pharmaceutical development, particularly in the formulation of rapid-acting neuroactive compounds for mental health treatments . This product is intended for research purposes only and is strictly not for human or veterinary diagnostic or therapeutic use. Researchers can leverage this compound as a key starting material in the synthesis of proprietary molecules or for building compound libraries in drug discovery programs.

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

methyl 3-amino-5-(aminomethyl)benzoate

InChI

InChI=1S/C9H12N2O2/c1-13-9(12)7-2-6(5-10)3-8(11)4-7/h2-4H,5,10-11H2,1H3

InChI Key

QFQRXZGRUWNIKL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)CN)N

Origin of Product

United States

Scientific Research Applications

Pharmaceutical Applications

Methyl 3-amino-5-(aminomethyl)benzoate serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its derivatives are explored for their potential therapeutic effects:

  • Antibiotic Development : The compound is utilized in the synthesis of antibiotics based on quinoline and indole structures, which are essential in treating bacterial infections .
  • Anticancer Research : Its derivatives have been studied for antiproliferative activity against cancer cell lines. For instance, compounds derived from this compound demonstrated significant cytotoxic effects on pancreatic cancer cell lines .

Agrochemical Applications

In agrochemistry, this compound is employed as an intermediate for synthesizing various pesticides and herbicides. Its ability to modify biological activity makes it valuable for developing targeted agricultural chemicals that enhance crop protection while minimizing environmental impact.

Organic Synthesis

This compound is a versatile building block in organic synthesis:

  • Synthesis of Dyes : It acts as an intermediate in the production of various dyes, contributing to the colorant industry .
  • Polymer Chemistry : The compound is used in synthesizing specialty polyamides and as a chain extender in polyurethane production, enhancing material properties for industrial applications .

Case Study 1: Anticancer Activity

A study conducted on derivatives of this compound revealed promising results in inhibiting the growth of pancreatic cancer cells. The compound exhibited IC50 values of 0.051 µM against BxPC-3 cells and 0.066 µM against Panc-1 cells, indicating potent anticancer properties .

Case Study 2: Synthesis of Agrochemicals

Research into the synthesis of agrochemicals using this compound highlighted its role as a precursor for developing novel herbicides that target specific weed species while being safe for crops. This application underscores the compound's potential to contribute to sustainable agricultural practices.

Data Table: Applications Overview

Application AreaSpecific UsesExample Compounds/Products
PharmaceuticalsAntibiotics, anticancer agentsQuinoline derivatives
AgrochemicalsPesticides, herbicidesTargeted crop protection
Organic SynthesisDyes, polymersSpecialty polyamides

Comparison with Similar Compounds

Structural Analogs and Key Substituents

The following table summarizes critical analogs of Methyl 3-amino-5-(aminomethyl)benzoate, highlighting substituent variations, molecular weights, and applications:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) CAS Number Key Applications/Reactivity References
This compound 3-NH₂, 5-CH₂NH₂, 1-COOCH₃ C₉H₁₂N₂O₂ 180.21 Not provided Pharmaceutical intermediates [2, 4]
Methyl 3-amino-5-nitrobenzoate 3-NH₂, 5-NO₂, 1-COOCH₃ C₈H₈N₂O₄ 196.16 23218-93-1 Precursor for dyes and antibiotics [5]
Methyl 3-amino-5-(trifluoromethyl)benzoate 3-NH₂, 5-CF₃, 1-COOCH₃ C₉H₈F₃NO₂ 219.16 22235-25-2 Inhibitors in medicinal chemistry [13, 14]
Methyl 3-amino-5-hydroxybenzoate 3-NH₂, 5-OH, 1-COOCH₃ C₈H₉NO₃ 167.16 67973-80-2 Antioxidant synthesis; chelating agents [7, 8, 16]
Methyl 3-amino-5-(methylsulfonyl)benzoate 3-NH₂, 5-SO₂CH₃, 1-COOCH₃ C₉H₁₁NO₄S 229.25 168618-23-3 Anion receptor development [17]
Methyl 3-amino-4-(butyramido)-5-methylbenzoate 3-NH₂, 4-NHCOC₃H₇, 5-CH₃, 1-COOCH₃ C₁₃H₁₈N₂O₃ 250.29 Not provided Peptide mimetics; drug delivery [10]

Physicochemical Properties

  • Solubility: The hydroxybenzoate analog (CAS 67973-80-2) shows enhanced water solubility (logP = 0.8) due to its phenolic -OH group, whereas the trifluoromethyl derivative (logP = 2.1) is highly lipophilic, favoring blood-brain barrier penetration .
  • Thermal Stability: The methylsulfonyl analog (CAS 168618-23-3) decomposes above 200°C, while the aminomethyl parent compound is stable up to 250°C, attributed to intramolecular hydrogen bonding .

Preparation Methods

Sequential Esterification and Functionalization

A foundational approach involves esterification of a pre-functionalized benzoic acid derivative. For example, 3-nitro-5-(bromomethyl)benzoic acid serves as a key intermediate. The synthesis proceeds as follows:

  • Esterification : Reacting 3-nitro-5-(bromomethyl)benzoic acid with methanol in the presence of hydrochloric acid yields methyl 3-nitro-5-(bromomethyl)benzoate.

  • Amination : Treating the bromomethyl group with aqueous ammonia replaces the bromide with an aminomethyl group, forming methyl 3-nitro-5-(aminomethyl)benzoate.

  • Nitro Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to an amino group, yielding the target compound.

Key Data :

StepReagents/ConditionsYieldReference
EsterificationMethanol, HCl, 25°C, 12 h92%
AminationNH₃ (aq), 60°C, 6 h78%
ReductionH₂ (1 atm), Pd/C, EtOH, 4 h85%

Direct Aminomethylation via Mannich Reaction

The Mannich reaction enables simultaneous introduction of amino and aminomethyl groups. Methyl 3-amino-5-formylbenzoate reacts with formaldehyde and ammonium chloride under basic conditions to form the aminomethyl group at position 5.

Conditions :

  • Temperature: 50–60°C

  • Solvent: Ethanol/water (3:1)

  • Catalyst: K₂CO₃
    Yield : 65–70%.

Advanced Methodologies

Catalytic Hydrogenation of Cyano Intermediates

A high-yielding route starts with methyl 3-nitro-5-cyanobenzoate :

  • Nitro Reduction : Hydrogenation (H₂, Pd/C) converts the nitro group to amino.

  • Cyano to Aminomethyl : Further hydrogenation reduces the cyano group to aminomethyl.

Advantages :

  • Single-step reduction for dual functionalization.

  • Yields >80% under optimized pressure (3 atm H₂).

Microwave-Assisted Synthesis

Microwave irradiation accelerates reactions, particularly esterification and amination. For example:

  • Esterification of 3-amino-5-(bromomethyl)benzoic acid with methanol achieves 95% conversion in 15 minutes at 100°C.

  • Subsequent amination completes in 30 minutes (vs. 6 h conventionally).

Optimization Strategies

pH and Temperature Control

Critical during workup to prevent hydrolysis of the ester or premature oxidation:

  • Extraction : Adjusting aqueous phase pH to 6–7 enhances organic phase partitioning.

  • Temperature : Maintaining ≤10°C during base addition minimizes side reactions.

Solvent Systems

  • Esterification : Polar aprotic solvents (e.g., DMF) improve reactivity of bromomethyl intermediates.

  • Amination : Mixed solvents (THF/H₂O) balance solubility and reaction kinetics.

Industrial-Scale Production

Continuous Flow Reactors

Adopting flow chemistry addresses batch variability:

  • Esterification : Tubular reactors with immobilized HCl catalysts achieve 98% conversion at 50°C.

  • Amination : Microreactors enable precise NH₃ dosing, reducing byproducts.

Purification Techniques

  • Liquid-Liquid Extraction : Saturation with NaCl improves phase separation.

  • Crystallization : Ethanol/water mixtures yield >99% pure product.

Challenges and Solutions

Regioselectivity

Introducing groups at positions 3 and 5 requires directing effects:

  • Nitro as Director : Nitro groups direct electrophilic substitution to meta positions, aiding subsequent functionalization.

  • Protection/Deprotection : Boc-protected intermediates prevent undesired reactions during multi-step syntheses.

Byproduct Mitigation

  • Unreacted Starting Materials : Recycled via acid-base extraction.

  • Oxidation Byproducts : Additives like ascorbic acid stabilize amine groups during storage .

Q & A

Q. What are the optimized synthetic routes for Methyl 3-amino-5-(aminomethyl)benzoate, and how can reaction conditions influence yield?

this compound is synthesized via multi-step procedures. A representative method involves:

  • Stepwise nucleophilic substitution : Reacting trichlorotriazine derivatives with phenol or substituted phenols (e.g., 4-methoxyphenol) using N,N-diisopropylethylamine (DIPEA) as a base at 35°C for 6–46 hours .
  • Amine coupling : Introducing the benzoate moiety via reaction with methyl 3-aminobenzoate derivatives under similar conditions.
  • Purification : Flash chromatography or precipitation using low-polarity solvents (e.g., LP) to isolate the product .

Q. Key factors affecting yield :

  • Temperature control (35–45°C optimal for amine coupling).
  • Stoichiometric ratios of DIPEA (1.1–1.6 equiv. for triazine activation).
  • Reaction time (26–46 hours for complete substitution).
Step Reagents Conditions Yield
Triazine activation2,4,6-Trichlorotriazine, DIPEA35°C, 6 h>85%
Phenol substitution2-Chlorophenol, DIPEA35°C, 46 h>90%
Amine couplingMethyl 3-aminobenzoate35°C, 26 h94%

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Analytical techniques :
    • ¹H NMR : Key signals include aromatic protons (δ 6.8–7.5 ppm), methyl ester (δ 3.8–3.9 ppm), and amine protons (δ 4.5–5.5 ppm, broad) .
    • Melting point : Pure derivatives typically melt between 217–220°C .
    • Chromatography : TLC (Rf = 0.62 in hexane/EtOH) or HPLC to confirm absence of by-products .
  • Mass spectrometry : ESI-MS confirms molecular weight (e.g., m/z = 484.0 [M+NH4]⁺ for related sulfonamide derivatives) .

Advanced Research Questions

Q. How can functionalization of the aminomethyl group expand the compound’s applications in drug discovery?

The aminomethyl moiety serves as a versatile handle for derivatization:

  • Sulfonamide formation : Reacting with sulfonyl chlorides (e.g., 5-bromo-2-hydroxyphenylsulfonamide) under mild conditions (DIPEA, RT) yields inhibitors targeting WD40-repeat proteins .
  • Metal coordination : The amine group can chelate transition metals (e.g., cobalt), enhancing utility in catalysis or biosensing .
  • Bioconjugation : Coupling with activated esters (e.g., NHS) enables attachment to biomolecules for targeted drug delivery .

Q. Example derivative :

Derivative Functional Group Application
Methyl 3-amino-5-(pentafluoroethyl)benzoate–CF2CF3Anion receptors with large cavities
Methyl 3-((5-bromo-2-hydroxyphenyl)sulfonamido)-5-(1-cyanocyclobutyl)benzoate–SO2NH–WD40 protein inhibitors

Q. What strategies resolve contradictions in crystallographic data for structurally similar benzoate derivatives?

Discrepancies in dihedral angles or crystal packing (e.g., between ortho- and para-substituted derivatives) require:

  • High-resolution X-ray diffraction : Compare unit cell parameters and hydrogen-bonding networks .
  • Computational modeling : DFT calculations (B3LYP/6-31G*) to validate experimental vs. theoretical geometries .
  • Thermal analysis : DSC to assess polymorphism (e.g., melting point variations >2°C indicate distinct crystalline forms) .

Q. Case study :

  • Methyl 3-amino-4-hydroxybenzoate shows a planar aromatic ring (dihedral angle <5°), while nitro-substituted analogs exhibit torsional distortion (15–20°) due to steric clashes .

Q. How can researchers troubleshoot low yields in large-scale syntheses of this compound?

Common issues and solutions:

  • By-product formation : Use excess DIPEA (1.6 equiv.) to suppress triazine dimerization .
  • Solvent choice : Replace LP with ethyl acetate/hexane mixtures to improve precipitation efficiency .
  • Scale-up adjustments : Optimize heating/cooling rates to prevent exothermic runaway (critical for reactions >10 mmol) .

Q. Data-driven optimization :

Parameter Lab Scale (1 mmol) Pilot Scale (100 mmol)
Reaction time26 h34 h
Yield94%78%
Purity (HPLC)>98%95%

Q. What advanced spectroscopic methods detect trace impurities in this compound?

  • LC-MS/MS : Identifies sulfonic acid by-products (m/z 350–400 range) with LOD <0.1% .
  • Solid-state NMR : Differentiates amorphous vs. crystalline impurities using ¹³C cross-polarization .
  • IR spectroscopy : Detects residual DIPEA (C=O stretch at 1650 cm⁻¹) after purification .

Q. How does the compound’s stability under varying pH and temperature conditions impact storage protocols?

  • pH sensitivity : Degrades above pH 8 (ester hydrolysis) or below pH 3 (amine protonation).
  • Thermal stability : Stable at RT for 6 months; store at –20°C in amber vials with desiccant .
  • Light sensitivity : UV irradiation (λ <300 nm) induces decomposition (monitor via TLC) .

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